molecular formula C₂₀H₂₀O₉ B1140787 cis-Resveratrol 3-O-glucuronide CAS No. 387372-23-8

cis-Resveratrol 3-O-glucuronide

Cat. No.: B1140787
CAS No.: 387372-23-8
M. Wt: 404.37
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

This compound belongs to the class of organic compounds known as stilbene glycosides. These compounds are structurally characterized by the presence of a carbohydrate moiety glycosidically linked to the stilbene skeleton. The compound is formally classified within the broader category of phenylpropanoids and polyketides, specifically under the stilbenes class and stilbene glycosides subclass.

The compound possesses multiple systematic names that reflect its complex structure. The International Union of Pure and Applied Chemistry name is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid. Alternative nomenclature includes 3-hydroxy-5-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenyl beta-D-glucopyranosiduronic acid. The compound is also known by various synonyms including cis-Resveratrol 3-O-beta-D-Glucuronide and 3-Hydroxy-5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]phenyl beta-D-Glucopyranosiduronic Acid.

The Chemical Abstracts Service registry number for this compound is 387372-23-8. Additional identifiers include the PubChem Compound Identifier 29986850 and the ChEBI identifier 86971. The compound maintains consistent molecular formula designation across databases as C20H20O9.

Chemical Identifiers Value
CAS Number 387372-23-8
PubChem CID 29986850
ChEBI ID 86971
Molecular Formula C20H20O9
IUPAC Name (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid

Molecular Structure and Stereochemistry

The molecular structure of this compound exhibits a molecular weight of 404.4 grams per mole. The compound features a complex stereochemical arrangement characterized by multiple chiral centers within the glucuronide moiety. The stereochemical configuration is specified as (2S,3S,4S,5R,6S) for the glucuronide portion, indicating the precise spatial arrangement of hydroxyl groups around the sugar ring.

The stilbene backbone maintains the characteristic cis-configuration, designated by the (Z)-geometry around the ethenylic double bond connecting the two aromatic rings. This cis-configuration represents a critical structural feature that distinguishes this compound from its trans-isomer and influences its biological properties and metabolic behavior.

The InChI identifier for the compound is InChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1-/t15-,16-,17+,18-,20+/m0/s1. The corresponding InChIKey is QWSAYEBSTMCFKY-BMPGWQKJSA-N, providing a compressed representation of the structural information.

The SMILES notation for the compound is C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O[C@H]3C@@HO)O)O, which describes the connectivity and stereochemistry in a linear format. This notation clearly indicates the cis-configuration of the double bond and the beta-configuration of the glucuronide linkage.

Position within Stilbene Glycoside Compounds

This compound occupies a distinctive position within the stilbene glycoside family as a phase II metabolite derived from the parent compound cis-resveratrol. The compound represents one of the primary glucuronidation products formed through the action of UDP-glucuronosyltransferases on the parent stilbene.

Within the broader classification system, the compound is categorized as a stilbenol that is cis-resveratrol attached to a beta-D-glucopyranosiduronic acid residue at position 3 via a glycosidic linkage. This specific conjugation pattern at the 3-position hydroxyl group represents a major metabolic pathway for cis-resveratrol, distinguishing it from alternative conjugation sites such as the 4'-position.

The compound functions as both a mouse metabolite and a human metabolite, indicating its cross-species relevance in stilbene metabolism. Research has demonstrated that cis-resveratrol undergoes preferential glucuronidation compared to its trans-isomer, with glucuronide formation being the dominant metabolic pathway for the cis-configuration. This metabolic preference has been attributed to the greater substrate specificity of UDP-glucuronosyltransferases toward cis-resveratrol compared to trans-resveratrol.

Studies utilizing Caco-2 cell lines have shown that while the majority of trans-resveratrol is transported unchanged, cis-resveratrol is predominantly metabolized, with glucuronide conjugation being the primary transformation pathway. The glucuronide conjugate represents the major metabolite of cis-resveratrol in these cellular models, with intensity approximately four times higher than corresponding sulfate conjugates.

Historical Context of Discovery and Characterization

The discovery and characterization of this compound emerged from broader investigations into resveratrol metabolism that gained momentum in the early 2000s. The parent compound resveratrol was first isolated from white hellebore in 1940, followed by identification in Polygonum Cupsidatum in 1963. However, intensive metabolic studies of resveratrol and its isomers developed significantly later.

The systematic investigation of resveratrol glucuronidation was reported as early as 2006, when researchers demonstrated that human liver microsomal UDP-glucuronosyltransferases could actively glucuronidate both trans- and cis-isomers of resveratrol. This foundational work established the metabolic capacity for glucuronide formation and identified the gastrointestinal tract as a significant site for this transformation.

Further characterization of cis-specific glucuronidation emerged from comparative metabolic studies. Research published in 2007 demonstrated that glucuronidation reactions were stereo- and regioselective, with differential patterns observed between cis- and trans-isomers. In brain tissue studies, trans-resveratrol 3-O-glucuronide was predominantly formed, whereas the cis-isomer showed different glucuronidation patterns and rates.

The compound's entry into major chemical databases reflects the growing recognition of its metabolic significance. The PubChem database entry was created on May 28, 2009, and most recently modified on May 24, 2025, indicating ongoing updates to the compound's characterization. The Human Metabolome Database entry was established on September 12, 2012, marking its formal recognition as a significant human metabolite.

Advanced analytical characterization using liquid chromatography-mass spectrometry techniques has enabled detailed structural elucidation and quantitative analysis of the compound. These methodological advances have facilitated comprehensive metabolic studies comparing cis- and trans-resveratrol metabolism, revealing the preferential formation of glucuronide conjugates for the cis-isomer.

Recent investigations have expanded understanding of the compound's formation across different biological systems. Studies using human and rat hepatic enzymes have identified and quantified multiple glucuronide metabolites, demonstrating species-specific differences in metabolic patterns. Human enzymes show preferential glucuronidation at different positions compared to rat enzymes, highlighting the complexity of cross-species metabolic extrapolation.

Historical Milestones Year Significance
Resveratrol discovery 1940 First isolation from white hellebore
Glucuronidation capacity identification 2006 Demonstration of cis/trans-resveratrol glucuronidation
Stereoselective characterization 2007 Identification of stereo- and regioselective patterns
PubChem database entry 2009 Formal chemical database recognition
Human metabolome inclusion 2012 Recognition as significant human metabolite
Comparative metabolic studies 2020 Detailed cis vs trans metabolism comparison

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1-/t15-,16-,17+,18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSAYEBSTMCFKY-BMPGWQKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401009344
Record name Cis-Resveratrol 3-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401009344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387372-23-8
Record name Cis-Resveratrol 3-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401009344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Selective Monodeacylation of Resveratrol Triesters

The synthesis of cis-resveratrol 3-O-glucuronide typically begins with the protection of resveratrol’s hydroxyl groups. Resveratrol triacetate (6) serves as a common precursor, enabling selective hydrolysis to generate diesters. Early methods employed ammonium acetate (NH₄OAc) in methanol/THF, yielding the 3,4′-diester (11) in 21% yield. However, recent advancements using N-methyl piperazine buffered with acetic acid improved yields to 36% by minimizing side reactions.

Table 1: Comparison of Hydrolysis Conditions for Resveratrol Triacetate

Reagent SystemYield (%)Key ByproductsReference
NH₄OAc/MeOH/THF213,5-Diester, monoesters
N-Methyl piperazine/AcOH36Minimal

Glucuronidation via Trichloroacetimidate Procedure

The diesters undergo glucuronidation using the trichloroacetimidate method, which involves coupling with glucuronic acid donors. This step is critical for regioselectivity, as competing reactions at the 4′-position are common. For this compound, the 3-hydroxyl group is preferentially glucuronidated under BF₃·Et₂O catalysis, achieving >80% regioselectivity. Subsequent mild hydrolysis (e.g., NaOH/MeOH) removes protecting groups, yielding the final product with >95% purity after chromatography.

Enzymatic Synthesis and Kinetic Insights

Role of Uridine Diphosphate-Glucuronosyltransferases (UGTs)

Enzymatic glucuronidation using human UGT isoforms offers a biologically relevant route. Studies using recombinant UGT1A6 and UGT1A9 demonstrated distinct kinetic profiles:

  • UGT1A6 : Exhibited substrate inhibition kinetics for cis-resveratrol-3-O-glucuronide (cis-R3G) formation, with V<sub>max</sub> = 27.2 ± 1.2 nmol·min⁻¹·mg⁻¹ and K<sub>m</sub> = 989.9 ± 92.8 μM.

  • UGT1A9 : Showed sigmoidal kinetics (n = 1.27 ± 0.07), suggesting positive cooperativity, with V<sub>max</sub> = 11.92 ± 0.2 nmol·min⁻¹·mg⁻¹ and K<sub>m</sub> = 360 μM.

Table 2: Enzyme Kinetics of cis-Resveratrol Glucuronidation

EnzymeV<sub>max</sub> (nmol·min⁻¹·mg⁻¹)K<sub>m</sub> (μM)Kinetic ModelReference
UGT1A627.2 ± 1.2989.9 ± 92.8Substrate inhibition
UGT1A911.92 ± 0.2360Sigmoidal

Optimization of Enzymatic Conditions

Human intestinal microsomes (HIMs) and liver microsomes (HLMs) were compared for scalability. HIMs demonstrated higher activity (V<sub>max</sub> = 6.1 ± 0.3 nmol·min⁻¹·mg⁻¹) than HLMs, which exhibited biphasic kinetics due to multiple UGT isoforms. Temperature and pH optima were identified at 37°C and pH 7.4, aligning with physiological conditions.

Industrial Production Considerations

Scalability Challenges

Industrial synthesis requires balancing cost, yield, and purity. Chemical methods, while efficient, face challenges in large-scale glucuronide donor synthesis. Enzymatic routes, though biologically specific, necessitate expensive UGT isoforms and cofactors (e.g., UDP-glucuronic acid). Hybrid approaches, such as enzymatic hydrolysis followed by chemical glucuronidation, are being explored to mitigate these issues.

Comparative Analysis of Synthesis Routes

Table 3: Chemical vs. Enzymatic Synthesis Comparison

ParameterChemical SynthesisEnzymatic Synthesis
Yield60–70%20–40%
RegioselectivityHigh (3-O position)Moderate (varies by UGT)
CostModerate (reagents)High (enzymes/cofactors)
ScalabilityHighLimited

Chemical Reactions Analysis

Types of Reactions: cis-Resveratrol 3-O-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

Metabolism and Bioavailability

Cis-resveratrol undergoes extensive metabolism in the body, primarily through glucuronidation. This process enhances its solubility and bioavailability, making it more readily excreted from the body. Studies have shown that cis-resveratrol is glucuronidated at different rates compared to its trans counterpart, with specific metabolic pathways influencing its biological activity .

Key Metabolic Pathways

  • Glucuronidation : The primary metabolic pathway for both cis- and trans-resveratrol, leading to the formation of various glucuronides including cis-resveratrol 3-O-glucuronide.
  • Tissue Distribution : Research indicates that this compound is distributed differently across tissues, with a notable presence in the brain and liver .

Cancer Treatment

This compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have demonstrated that this metabolite can inhibit cell proliferation and induce apoptosis in tumor cells while showing reduced toxicity towards non-cancerous cells .

Neuroprotection

Research has indicated that this compound may have neuroprotective properties. It modulates critical signaling pathways involved in neurodegenerative diseases such as Alzheimer's disease by reducing oxidative stress and promoting neuronal survival .

Anti-inflammatory Effects

This compound has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines in various models. This property is particularly relevant in conditions characterized by chronic inflammation .

Cardiovascular Health

The compound also demonstrates cardioprotective effects, improving endothelial function and reducing hypertension-related complications. Its ability to enhance nitric oxide production contributes to vasodilation and improved blood flow .

Case Study 1: Cancer Cell Lines

A study evaluated the effects of this compound on human colorectal cancer cells (HT-29). The results indicated a significant reduction in cell viability and an increase in apoptosis markers compared to untreated controls. This suggests a potential role for this metabolite in colorectal cancer therapy.

Case Study 2: Neuroprotection

In an animal model of ischemic stroke, administration of this compound resulted in reduced neuronal damage and improved functional recovery. This highlights its potential as a therapeutic agent for neuroprotective strategies following acute brain injuries.

Comparative Analysis of Resveratrol Metabolites

MetaboliteBiological ActivityTissue DistributionCytotoxicity Level
This compoundAnti-inflammatory, NeuroprotectiveBrain, LiverModerate
Trans-resveratrolAntioxidant, AnticancerWidespreadHigh
Cis-resveratrolLower bioactivityLimitedLow

Comparison with Similar Compounds

cis-Resveratrol 3-O-Glucuronide vs. trans-Resveratrol 3-O-Glucuronide

Parameter This compound trans-Resveratrol 3-O-Glucuronide
Structure Cis-configuration at double bond Trans-configuration at double bond
Bioavailability Lower membrane permeability Slightly higher tissue uptake
Abundance Less prevalent in plasma/urine Dominant urinary metabolite
Stability Potential isomerization in aqueous media More stable in physiological conditions
Biological Activity Limited direct studies; indirect antioxidant effects via hydrolysis Modulates NF-κB, COX-2, and Nrf2 pathways

The trans isomer is more extensively characterized, with studies showing anti-inflammatory effects via inhibition of cyclooxygenase-2 (COX-2) and suppression of NF-κB signaling . In contrast, the cis form’s activity is less understood but may contribute to systemic antioxidant effects after enzymatic hydrolysis .

Comparison with Sulfated Metabolites

Resveratrol sulfates (e.g., trans-resveratrol 3-sulfate) are another major metabolite class. Key differences include:

  • Solubility : Sulfates exhibit higher polarity than glucuronides, influencing distribution .
  • Bioactivity : Sulfates generally show weaker anti-inflammatory activity compared to glucuronides. For example, trans-resveratrol 3-sulfate has minimal COX-2 inhibitory activity .
  • Metabolic Fate : Sulfates are more rapidly excreted, while glucuronides may undergo enterohepatic recirculation .

Comparison with Other Glucuronidated Polyphenols

Quercetin 3-O-Glucuronide
Parameter This compound Quercetin 3-O-Glucuronide
Parent Compound Resveratrol (stilbene) Quercetin (flavonol)
Bioactivity Indirect antioxidant effects Direct cytoprotective effects (e.g., renal tubule protection against cisplatin)
Synthesis Enzymatic glucuronidation or chemical synthesis Plant biosynthesis (e.g., grape leaves) or enzymatic methods
Stability pH-dependent isomerization Stable in acidic environments

Quercetin 3-O-glucuronide demonstrates stronger direct bioactivity, such as reducing oxidative stress in renal cells, whereas resveratrol glucuronides rely more on hydrolysis to release active aglycones .

Dapagliflozin 3-O-Glucuronide

A synthetic glucuronide metabolite of the SGLT2 inhibitor dapagliflozin, this compound contrasts with this compound in:

  • Function: No therapeutic activity; serves as an inactive excretion product .
  • Transport : Substrate for OAT3 transporters, unlike resveratrol glucuronides, which rely on passive diffusion .

Comparison with Other Stilbenes

  • Piceatannol: A hydroxylated resveratrol analog with higher bioavailability and potent tyrosine kinase inhibitory activity .
  • Pterostilbene : A dimethylated derivative with enhanced oral bioavailability and neuroprotective effects .

Unlike these analogs, this compound requires metabolic activation but may offer sustained release of resveratrol in tissues.

Biological Activity

cis-Resveratrol 3-O-glucuronide is a metabolite derived from resveratrol, a naturally occurring polyphenol found in various plants, particularly in grapes and red wine. This compound has garnered attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. Understanding the biological activity of this compound is crucial for evaluating its pharmacological potential and therapeutic applications.

Metabolism and Bioavailability

Resveratrol undergoes extensive metabolism in the body, primarily through glucuronidation and sulfation. The cis-form is metabolized more rapidly than the trans-form , leading to higher levels of glucuronides in circulation after consumption. Studies indicate that this compound is one of the major metabolites detected in human urine following resveratrol intake, alongside other metabolites like cis-resveratrol-4'-sulfate .

Table 1: Metabolites of Resveratrol

MetaboliteTypeMajor Source
This compoundGlucuronideHuman urine
cis-Resveratrol-4'-sulfateSulfateHuman urine
trans-Resveratrol 3-O-glucuronideGlucuronideHuman urine
trans-Resveratrol-4'-O-sulfateSulfateHuman urine

Antioxidant Properties

Research has shown that resveratrol and its metabolites exhibit significant antioxidant activity. The ability of this compound to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases. Studies suggest that its antioxidant capacity may surpass that of the parent compound, resveratrol .

Anti-inflammatory Effects

This compound has been implicated in modulating inflammatory pathways. It can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to reduced inflammation in various models . This activity is particularly relevant in conditions like arthritis and cardiovascular diseases.

Anticancer Activity

The anticancer potential of resveratrol metabolites has been increasingly recognized. Research indicates that this compound may exert cytotoxic effects on cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. In vitro studies have demonstrated that this metabolite can induce apoptosis and inhibit cell proliferation more effectively than the parent compound .

Case Studies

  • Human Clinical Trials : A study involving healthy volunteers showed that repeated doses of resveratrol resulted in significant increases in plasma levels of its glucuronides, including this compound. The study noted a decrease in insulin-like growth factor (IGF-I), suggesting potential chemopreventive effects against cancer .
  • Animal Models : In rodent models, administration of resveratrol and its metabolites led to improvements in metabolic parameters and reductions in markers of inflammation and oxidative stress. Specifically, this compound was found to enhance mitochondrial function and energy metabolism .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it achieves peak plasma concentrations significantly higher than those of resveratrol itself after oral administration. This suggests that the metabolite may play a more substantial role in mediating the health benefits associated with resveratrol consumption .

Table 2: Pharmacokinetic Parameters

ParameterThis compoundResveratrol
Peak Plasma ConcentrationHigher than parent compoundLower
BioavailabilityEnhanced via glucuronidationLow
Elimination Half-lifeShorter due to rapid metabolismLonger

Q & A

Q. What are the established protocols for synthesizing cis-resveratrol 3-O-glucuronide in large quantities?

A practical synthesis method involves selective deacetylation of resveratrol triacetate with ammonium acetate, followed by purification using silica gel chromatography with ethyl acetate-acetic acid (94:6) . This protocol minimizes side reactions and scales effectively for high-yield production.

Q. How is this compound detected and quantified in biological matrices?

High-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) detection and nano-electrospray tandem mass spectrometry (nanoES-MS/MS) are standard analytical methods. These techniques distinguish glucuronide metabolites from parent compounds and isomers (e.g., trans-resveratrol glucuronides) .

Q. What is the metabolic pathway of this compound in vivo?

Resveratrol undergoes rapid glucuronidation in the small intestine, primarily forming cis- and trans-3-O-glucuronides. These metabolites enter systemic circulation and may be reconverted to free resveratrol via β-glucuronidase in tissues .

Q. What safety precautions are required when handling this compound in laboratory settings?

Follow GHS guidelines for eye protection (category 2A), including using personal protective equipment (PPE), ensuring ventilation, and avoiding inhalation or skin contact. Emergency measures include rinsing eyes with water for ≥15 minutes and consulting safety data sheets .

Q. How does this compound differ structurally and functionally from its trans-isomer?

The cis configuration alters the spatial orientation of the glucuronic acid moiety, potentially affecting solubility, metabolic stability, and receptor binding. Unlike the trans-isomer, this compound is understudied, necessitating isomer-specific characterization in assays .

Advanced Research Questions

Q. How can researchers reconcile contradictions between in vitro inactivity and in vivo biological activity of this compound?

While this compound shows no anti-HIV activity in vitro at 300 µM, β-glucuronidase-mediated reconversion in vivo may restore activity. Experimental designs should incorporate tissue-specific enzyme expression profiles and pharmacokinetic modeling to assess latent efficacy .

Q. What methodological strategies optimize the yield of this compound during synthesis?

Yield improvements focus on reaction temperature control (20–25°C), stoichiometric precision in deacetylation, and chromatographic purification with ethyl acetate-acetic acid gradients. Purity ≥95% is achievable via iterative recrystallization .

Q. How do interspecies differences in UDP-glucuronosyltransferase (UGT) isoforms impact the extrapolation of metabolite data to humans?

Rodent models predominantly express UGT1A1 and 1A6, whereas human glucuronidation of resveratrol involves UGT1A1, 1A3, and 1A9. Cross-species comparisons require isoform-specific activity assays or recombinant enzyme systems to validate metabolic pathways .

Q. What statistical approaches are recommended for analyzing low-abundance this compound in complex biological samples?

Deming regression models account for measurement errors in both dependent and independent variables, improving accuracy in metabolite quantification. Pairing this with LC-MS/MS multiple reaction monitoring (MRM) enhances sensitivity for trace analytes .

Q. How can researchers design experiments to track β-glucuronidase-mediated reconversion of this compound in vivo?

Isotopic labeling (e.g., ¹³C-resveratrol) combined with serial tissue biopsies and LC-MS/MS allows real-time monitoring of metabolite interconversion. Pharmacokinetic models should integrate enzyme kinetics and compartmental distribution data .

Key Methodological Considerations

  • Synthesis : Prioritize NMR and high-resolution MS for structural validation of cis-isomers due to potential co-elution with trans-forms during purification .
  • Bioactivity Assays : Include β-glucuronidase inhibitors (e.g., saccharic acid 1,4-lactone) in cell cultures to isolate glucuronide-specific effects .
  • Data Interpretation : Address isomer-specific pharmacokinetic parameters (e.g., Cmax, AUC) in preclinical models to avoid misattribution of trans-resveratrol data to the cis-form .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.